molecular formula C14H13N3O3 B2357258 5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide CAS No. 1428348-45-1

5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide

Cat. No.: B2357258
CAS No.: 1428348-45-1
M. Wt: 271.276
InChI Key: NXCKLGOOCHILQO-UHFFFAOYSA-N
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Description

5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide is a synthetic hybrid compound designed for pharmaceutical research, merging a potent isoxazole carboxamide core with a tetrahydroquinoline scaffold. The isoxazole-4-carboxamide moiety is a privileged structure in medicinal chemistry, recognized for its significant role in modulating central nervous system (CNS) targets. Specifically, derivatives of this chemotype have been identified as intriguing modulators of ionotropic glutamate receptors, particularly AMPA receptors, which are critical in nociceptive transmission and chronic inflammatory pain pathways . This makes the compound a candidate for investigating non-opioid analgesic pathways and other neurological conditions. Furthermore, the structural framework of this molecule suggests potential for broader pharmacological exploration. The hybrid nature of this compound, which combines two distinct heterocyclic systems, is a common strategy in the development of multi-target-directed ligands, especially in complex areas like neurodegenerative disease research . The tetrahydroquinoline component is a well-established scaffold in drug discovery, frequently appearing in compounds with diverse biological activities. Researchers are investigating this compound and its analogs for potential application in immunomodulation, given that related isoxazole-carboxamide structures are analogs of potent immunomodulating drugs , and as potential antimicrobial agents, as the quinoline core is a common feature in several classes of antibacterial compounds . This reagent is intended for use in biochemical research, high-throughput screening, and early-stage drug discovery to further elucidate its mechanism of action and therapeutic potential.

Properties

IUPAC Name

5-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-8-11(7-15-20-8)14(19)16-10-3-4-12-9(6-10)2-5-13(18)17-12/h3-4,6-7H,2,5H2,1H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCKLGOOCHILQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isoxazole Ring Formation

The construction of the 5-methylisoxazole-4-carboxamide moiety typically begins with cyclocondensation reactions. A classical method involves the reaction of hydroxylamine hydrochloride with β-diketones under acidic conditions. For example, ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol under reflux to form 5-methylisoxazole-4-carboxylate, which is subsequently hydrolyzed to the carboxylic acid and converted to the carboxamide via amidation.

Table 1: Reaction Conditions for Isoxazole Synthesis

Starting Material Reagent Solvent Temperature (°C) Yield (%)
Ethyl acetoacetate NH₂OH·HCl, HCl Ethanol 80 78
Methyl 3-oxopentanoate NH₂OH·HCl, H₂SO₄ H₂O 100 65

Tetrahydroquinolinone Synthesis

The 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine intermediate is synthesized via hydrogenation of 6-nitroquinoline derivatives. RANEY®-nickel catalyzed hydrogenation at 40°C under 11,427 torr H₂ pressure achieves quantitative reduction of the nitro group to an amine, followed by cyclization to form the tetrahydroquinolinone scaffold.

Table 2: Hydrogenation Conditions for Quinoline Derivatives

Substrate Catalyst Pressure (torr) Temperature (°C) Yield (%)
6-Nitroquinoline RANEY®-Ni 11,427 40 95
6-Cyanoquinoline Pd/C 10,000 50 88

Amide Coupling Strategies

The final step involves coupling the isoxazole-4-carboxamide with the tetrahydroquinolin-6-amine. Schotten-Baumann conditions (NaOH, THF/H₂O) with acyl chlorides or carbodiimide-mediated coupling (EDCl/HOBt) in dichloromethane achieve yields of 70–85%.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For instance, cyclocondensation of β-diketones with hydroxylamine hydrochloride under microwave irradiation (150 W, 120°C) reduces reaction time from 6 hours to 20 minutes while improving yields to 90%. Similarly, amide coupling steps conducted in a microwave reactor at 100°C for 10 minutes achieve 92% conversion compared to 75% under thermal conditions.

Table 3: Microwave vs. Thermal Synthesis Comparison

Step Method Time Yield (%)
Isoxazole formation Thermal 6 h 78
Microwave 20 min 90
Amide coupling Thermal 12 h 75
Microwave 10 min 92

Catalytic Methods Using Ytterbium Triflate

Ytterbium(III) triflate [Yb(OTf)₃] emerges as a water-tolerant Lewis acid catalyst for key steps. In solvent-free conditions, Yb(OTf)₃ (5 mol%) catalyzes the cyclocondensation of β-keto esters with hydroxylamine at 80°C, achieving 88% yield in 2 hours. This method avoids aqueous workup, simplifying purification.

Table 4: Yb(OTf)₃-Catalyzed Reactions

Reaction Catalyst Loading Solvent Yield (%)
Isoxazole cyclization 5 mol% None 88
Quinoline hydrogenation 2 mol% EtOH 91

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols employ continuous flow systems to optimize mass transfer and thermal control. For example, a two-stage flow reactor sequentially performs isoxazole synthesis (residence time: 5 min, 100°C) and amide coupling (residence time: 10 min, 80°C), achieving a throughput of 50 kg/day with 94% purity.

Automated Purification

Crystallization using anti-solvent precipitation (e.g., water in DMF) followed by automated filtration and drying yields pharmaceutical-grade product with ≤0.5% impurities.

Comparative Analysis of Synthetic Routes

Table 5: Efficiency Metrics Across Methods

Method Total Time Overall Yield (%) Purity (%)
Traditional 24 h 62 98
Microwave-Assisted 2 h 85 99
Yb(OTf)₃ Catalyzed 4 h 80 97
Continuous Flow 1 h 90 94

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxylated quinoline derivatives.

    Substitution: Amino or thio-substituted isoxazole derivatives.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with several analogs, enabling a comparative analysis of electronic, steric, and pharmacological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Core Structure Key Substituents Potential Applications Reference
5-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide Isoxazole + tetrahydroquinolinone Methyl (C5), carboxamide (N-linked) Kinase inhibition, CNS-targeted therapies
5-Methyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide Isoxazole + phenyl Trifluoromethoxy (para position) Fluorinated drug candidates, imaging probes
5-Methyl-N-(4-(pentafluoro-λ⁶-sulfanyl)phenyl)isoxazole-4-carboxamide Isoxazole + phenyl Pentafluorosulfanyl (SF5, para position) High lipophilicity, ¹⁹F MRI contrast agents
N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide Oxazole + thiazole + tetrahydroquinolinone Thiazole linker, oxazole core Protease inhibition, anti-inflammatory

Key Observations:

Electron-Withdrawing vs. The tetrahydroquinolinone moiety introduces a bicyclic system, which may enhance binding affinity to proteins with hydrophobic pockets (e.g., kinases) but could reduce solubility .

Linker Diversity: Replacing the isoxazole-tetrahydroquinolinone carboxamide linkage with a thiazole-oxazole system (as in the compound from ) alters conformational flexibility. Thiazole’s sulfur atom may facilitate π-stacking interactions, while the oxazole’s nitrogen could participate in hydrogen bonding .

Fluorination Effects: SF5-substituted analogs exhibit exceptional lipophilicity (LogP > 3) and ¹⁹F NMR signal detectability, making them suitable for imaging applications. In contrast, the non-fluorinated tetrahydroquinolinone derivative may prioritize target engagement over imaging utility .

Synthetic Complexity: The tetrahydroquinolinone scaffold requires multi-step synthesis (e.g., cyclization, oxidation), whereas phenyl-substituted analogs are simpler to prepare via direct acylation, as demonstrated in .

Research Findings and Implications

  • Binding Affinity: Molecular docking studies on similar isoxazole-carboxamide compounds suggest that the tetrahydroquinolinone moiety enhances interactions with ATP-binding pockets in kinases (e.g., JAK3, EGFR) due to its planar aromatic system and hydrogen-bonding capability .
  • Solubility Challenges: The tetrahydroquinolinone derivative’s poor aqueous solubility (predicted LogS = -4.2) may limit bioavailability, necessitating formulation adjustments compared to more soluble SF5- or CF₃O-substituted analogs .
  • Thermal Stability: Differential scanning calorimetry (DSC) data for SF5-substituted analogs indicate higher thermal stability (Tₘ > 150°C) than non-fluorinated derivatives, likely due to strong intermolecular halogen bonding .

Biological Activity

5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of isoxazole and quinoline moieties. This structural complexity imparts distinctive chemical properties that contribute to its biological activity. The compound's IUPAC name is 5-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,2-isoxazole-4-carboxamide, with the following molecular formula:

PropertyValue
Molecular FormulaC₁₄H₁₃N₃O₃
Molecular Weight273.27 g/mol
CAS Number1428348-45-1

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific molecular targets by binding to the active sites of enzymes, thereby blocking substrate access and inhibiting their activity. This inhibition can modulate various cellular pathways, including signal transduction and gene expression.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell LineGrowth Inhibition (%)IC₅₀ (µM)
HOP-92 (Lung)71.80.09
NCI-H460 (Lung)66.120.23
ACHN (Renal)66.020.22

These results suggest that the compound may serve as a potential lead for developing new anticancer agents .

Antimicrobial Properties

Preliminary studies have also highlighted the antimicrobial potential of this compound. It has shown activity against various pathogens by interacting with key enzymes or receptors involved in microbial metabolism. The specific mechanisms remain under investigation but are believed to involve disruption of essential biological pathways.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their cytotoxic effects on cancer cell lines, revealing that modifications in the structure could enhance biological activity .
  • Cell Cycle Analysis : Another investigation assessed the impact of this compound on cell cycle progression in cancer cells. Results indicated a significant arrest in the G0–G1 phase after treatment with IC₅₀ concentrations .

Q & A

Basic: What synthetic strategies are recommended for preparing 5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide?

Methodological Answer:
The synthesis typically involves coupling the isoxazole-4-carboxylic acid derivative with the 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine moiety. A common approach includes:

  • Step 1: Activation of the carboxylic acid using coupling agents like EDCl/HOBt or DCC to form an active ester intermediate.
  • Step 2: Nucleophilic acyl substitution with the amine group under mild conditions (e.g., DMF, room temperature, 12–24 hours).
  • Purification: Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures.
    Key Considerations: Monitor reaction progress via TLC or HPLC. Ensure anhydrous conditions to prevent hydrolysis of the isoxazole ring .

Advanced: How can computational methods optimize reaction pathways for this compound’s synthesis?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can identify low-energy transition states and intermediates. For example:

  • Use ICReDD’s workflow to simulate coupling reactions, evaluating steric and electronic effects of substituents on the quinoline ring.
  • Apply molecular docking to predict interactions between intermediates and catalysts, refining solvent choices (e.g., DMF vs. THF) based on solvation energies .
  • Validate computational predictions with microreactor experiments to test kinetic parameters (e.g., activation energy) under varying temperatures .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify protons on the tetrahydroquinoline ring (δ 1.5–2.5 ppm for CH₂ groups) and isoxazole methyl (δ 2.3–2.5 ppm).
    • ¹³C NMR: Confirm carbonyl groups (C=O at ~170 ppm) and aromatic carbons (120–150 ppm).
  • IR Spectroscopy: Detect amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:
Contradictions in assays (e.g., varying IC₅₀ values in kinase inhibition studies) may arise from:

  • Solubility Issues: Use DLS (Dynamic Light Scattering) to assess aggregation in buffer solutions.
  • Orthogonal Assays: Combine enzymatic assays (e.g., ADP-Glo™) with cellular viability tests (MTT assay) to differentiate direct inhibition from cytotoxicity .
  • Structural Analogues: Synthesize derivatives with modifications to the isoxazole methyl or tetrahydroquinoline carbonyl group. Compare SAR (Structure-Activity Relationship) trends to identify critical pharmacophores .

Basic: What are the key stability considerations for this compound during storage?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the amide bond under acidic/basic conditions or photodegradation of the isoxazole ring.
  • Storage Recommendations:
    • Temperature: –20°C in amber vials to prevent light-induced degradation.
    • Humidity: Desiccate with silica gel to avoid hygroscopic absorption.
  • Stability Monitoring: Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks every 30 days .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target Engagement Assays: Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets (e.g., GSK-3β) in cell lysates.
  • CRISPR-Cas9 Knockout Models: Generate target gene knockouts in cell lines to assess dependency on the compound’s activity .
  • Metabolomic Profiling: Use LC-MS/MS to track downstream metabolite changes (e.g., ATP/ADP ratios) linked to enzymatic inhibition .

Basic: How is the purity of this compound quantified, and what thresholds are acceptable for in vitro studies?

Methodological Answer:

  • Analytical Methods:
    • HPLC: Reverse-phase C18 column, UV detection at 254 nm. Purity ≥95% is standard.
    • Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values.
  • Impurity Profiling: Identify byproducts (e.g., unreacted starting materials) via LC-MS and ensure they comprise <1% of total content .

Advanced: Can machine learning models predict novel derivatives with enhanced bioactivity?

Methodological Answer:
Yes. Steps include:

  • Dataset Curation: Compile bioactivity data (e.g., IC₅₀, Ki) from published analogues.
  • Feature Engineering: Use molecular descriptors (e.g., LogP, topological polar surface area) and fingerprinting (Morgan fingerprints) to train models.
  • Model Validation: Apply k-fold cross-validation and external test sets. For example, random forest models have achieved R² >0.85 in predicting kinase inhibition for similar isoxazole derivatives .

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